

Spectroscopic Validation of 2-Ethylanthracene: A Comparative Guide

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Compound of Interest

Compound Name: 2-Ethylanthracene

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A comprehensive analysis of the spectroscopic data for **2-Ethylanthracene** is presented, offering a comparative guide for researchers, scientists, and drug development professionals. This guide provides a detailed comparison with its isomers, 1-Ethylanthracene and 9-Ethylanthracene, supported by experimental data and standardized protocols.

This technical guide delves into the validation of **2-Ethylanthracene** through a multi-faceted spectroscopic approach, encompassing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. By presenting a side-by-side comparison with its structural isomers, this document aims to provide a clear and objective resource for the unambiguous identification and characterization of these compounds.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data obtained for **2-Ethylanthracene** and its isomers.

Table 1: Mass Spectrometry Data

| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
|-------------------|---------------------|-------------------------------|
| 2-Ethylanthracene | 206 | 191, 189, 178, 176 |
| 1-Ethylanthracene | 206 | 191, 189, 178, 176 |
| 9-Ethylanthracene | 206 | 191, 189, 178, 176 |

Table 2: ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

| Compound | Chemical Shift (δ , ppm) and Multiplicity |
|-------------------|---|
| 2-Ethylanthracene | 8.37 (s, 1H), 8.33 (s, 1H), 7.97 (d, J=8.7 Hz, 2H), 7.93 (d, J=8.7 Hz, 1H), 7.75 (s, 1H), 7.44 (t, J=7.6 Hz, 1H), 7.42 (t, J=7.6 Hz, 1H), 7.34 (d, J=8.7 Hz, 1H), 2.84 (q, J=7.6 Hz, 2H), 1.36 (t, J=7.6 Hz, 3H)[1] |
| 1-Ethylanthracene | 8.41 (s, 1H), 8.01 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.84 (d, J=8.4 Hz, 1H), 7.49-7.40 (m, 4H), 3.15 (q, J=7.6 Hz, 2H), 1.42 (t, J=7.6 Hz, 3H) |
| 9-Ethylanthracene | 8.38 (s, 1H), 8.27 (d, J=8.8 Hz, 2H), 7.98 (d, J=8.8 Hz, 2H), 7.52-7.43 (m, 4H), 3.42 (q, J=7.6 Hz, 2H), 1.45 (t, J=7.6 Hz, 3H) |

Table 3: ^{13}C NMR Spectroscopic Data (CDCl_3)

| Compound | Chemical Shift (δ , ppm) |
|-------------------|--|
| 2-Ethylanthracene | 138.9, 132.0, 131.8, 130.2, 128.5, 128.3, 128.1, 127.9, 126.0, 125.8, 125.5, 125.2, 29.1, 15.8 |
| 1-Ethylanthracene | 134.7, 131.8, 131.5, 129.0, 128.7, 128.4, 126.5, 125.8, 125.5, 125.2, 124.9, 122.9, 26.0, 15.9 |
| 9-Ethylanthracene | 135.2, 131.5, 129.8, 128.9, 126.8, 125.9, 125.2, 124.9, 124.7, 26.8, 14.2 |

Table 4: Infrared (IR) Spectroscopic Data (KBr Pellet, cm^{-1})

| Compound | Key Absorption Peaks (cm^{-1}) |
|-------------------|--|
| 2-Ethylanthracene | 3050 (aromatic C-H stretch), 2965, 2928, 2870 (aliphatic C-H stretch), 1620, 1450 (aromatic C=C stretch), 885, 810 (C-H out-of-plane bend) |
| 1-Ethylanthracene | 3050 (aromatic C-H stretch), 2960, 2925, 2865 (aliphatic C-H stretch), 1622, 1448 (aromatic C=C stretch), 880, 785 (C-H out-of-plane bend) |
| 9-Ethylanthracene | 3052 (aromatic C-H stretch), 2968, 2930, 2872 (aliphatic C-H stretch), 1625, 1455 (aromatic C=C stretch), 882, 735 (C-H out-of-plane bend) |

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data (in Cyclohexane)

| Compound | λ_{max} (nm) |
|-------------------|-----------------------------------|
| 2-Ethylanthracene | 256, 340, 357, 376 |
| 1-Ethylanthracene | 254, 338, 355, 374 |
| 9-Ethylanthracene | 256, 349, 367, 386 ^[2] |

Experimental Protocols

A meticulous adherence to standardized experimental protocols is crucial for the acquisition of reliable and reproducible spectroscopic data.

Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) method. Solid samples were introduced directly into the ion source. The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-500.

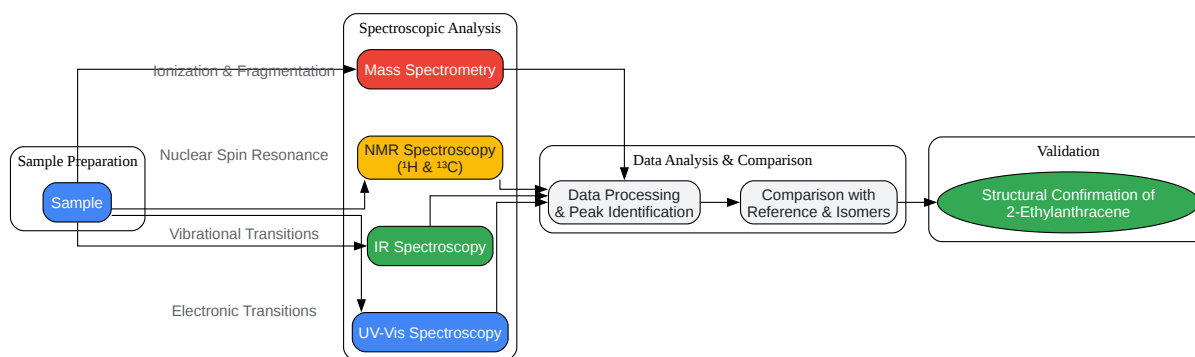
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (δ 0.00). For ^1H NMR, the spectral width was set to 16 ppm, and for ^{13}C NMR, the spectral width was 250 ppm.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. Spectra were recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a dual-beam spectrophotometer. Samples were dissolved in spectroscopic grade cyclohexane to a concentration of approximately 10^{-5} M . Spectra were recorded from 200 to 400 nm using a 1 cm path length quartz cuvette, with pure cyclohexane as the reference.

Visualization of the Validation Workflow

The logical workflow for the spectroscopic validation of **2-Ethylanthracene** is depicted in the following diagram.



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References

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